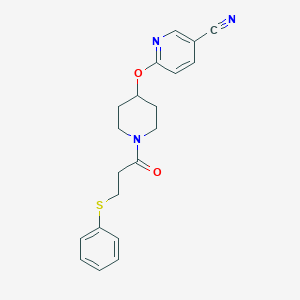

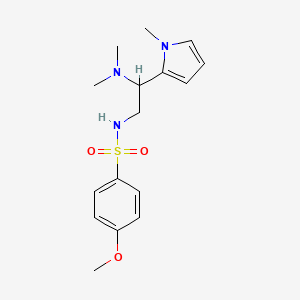

6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, serve as crucial building blocks in drug design. Their six-membered heterocyclic structure makes them versatile for constructing biologically active compounds. Researchers explore various synthetic routes to modify the piperidine moiety, aiming to enhance drug efficacy, selectivity, and pharmacokinetics. This compound could be a starting point for developing novel drugs targeting specific diseases or biological pathways .

Spiro Compounds and Natural Product Synthesis

Spiropiperidines, characterized by a spiro-fused piperidine ring, have attracted attention due to their unique structural features and biological activities. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile as a precursor to synthesize spiro derivatives. These compounds often exhibit interesting pharmacological properties and can serve as lead compounds for drug discovery .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers explore MCRs involving piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, to access diverse chemical space. These reactions enable the assembly of multiple fragments in a single step, making them valuable for drug discovery and chemical biology .

Biological Evaluation and Pharmacological Activity

Scientists investigate the biological properties of piperidine-containing compounds, including their interactions with biological targets (enzymes, receptors, etc.). 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile may exhibit specific binding affinities or modulate cellular pathways. Pharmacological assays help assess its potential as an anticancer, antiviral, or anti-inflammatory agent .

Catalysis and Functionalization

Researchers explore catalytic methods to functionalize piperidine rings. Hydrogenation, cyclization, cycloaddition, and annulation reactions allow the introduction of diverse substituents. 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile could serve as a substrate for such transformations, leading to valuable intermediates or bioactive molecules .

Chemical Biology and Target Identification

Chemical probes based on piperidine scaffolds help identify biological targets. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile to explore protein–ligand interactions, receptor binding, and cellular effects. These studies contribute to understanding disease mechanisms and aid in drug discovery .

properties

IUPAC Name |

6-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c21-14-16-6-7-19(22-15-16)25-17-8-11-23(12-9-17)20(24)10-13-26-18-4-2-1-3-5-18/h1-7,15,17H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVNPPTYXFSYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)

![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)